methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate
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Overview
Description
The compound “methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate” is a complex organic molecule. It contains a methylpiperazine group, which is a type of piperazine with a methyl group attached. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and piperazine rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxazole and piperazine rings could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its chemical bonds .Scientific Research Applications
- Imatinib Derivatives : Researchers have explored the use of this compound as a potential anticancer agent. Imatinib, a widely used therapeutic drug for leukemia, inhibits tyrosine kinases. The structural modification of imatinib to include the 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate moiety could enhance its efficacy .
- Lipoxygenase and Xanthine Oxidase Inhibitors : The aminomethyl derivatives of dehydrozingerone, including 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone, have been evaluated for their inhibitory effects on lipoxygenase and xanthine oxidase enzymes. These enzymes play crucial roles in inflammation and oxidative stress .
- Geometric Optimization : The compound has been synthesized and characterized using various techniques, including FT-IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations have been employed to optimize its geometry .
- Novel Triazole Derivatives : Researchers have synthesized novel triazole derivatives containing the 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate motif. These compounds have shown potential pharmacological activity and may be explored further for drug development .
Anticancer Research
Enzyme Inhibition
Synthesis and Crystallography
Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-13-3-5-14(6-4-13)8-9-7-10(12-17-9)11(15)16-2/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNHXPWCNSPMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate |
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